molecular formula C9H19NO B14566446 Hexanamide, N-isopropyl CAS No. 61601-62-5

Hexanamide, N-isopropyl

Cat. No.: B14566446
CAS No.: 61601-62-5
M. Wt: 157.25 g/mol
InChI Key: YVMILMYSJMSHNO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide, N-isopropyl can be synthesized through the reaction of hexanoyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Hexanoyl chloride+IsopropylamineHexanamide, N-isopropyl+HCl\text{Hexanoyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} Hexanoyl chloride+Isopropylamine→Hexanamide, N-isopropyl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-isopropyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid

    Reduction: N-isopropylhexylamine

    Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

Hexanamide, N-isopropyl has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N-isopropyl involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Hexanamide, N-isopropyl can be compared with other similar compounds, such as:

    Hexanamide, N-propyl: Similar structure but with a propyl group instead of an isopropyl group.

    Hexanamide, N-butyl: Contains a butyl group instead of an isopropyl group.

    Hexanamide, N-methyl: Features a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with other molecules.

Properties

CAS No.

61601-62-5

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-propan-2-ylhexanamide

InChI

InChI=1S/C9H19NO/c1-4-5-6-7-9(11)10-8(2)3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

YVMILMYSJMSHNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C)C

Origin of Product

United States

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